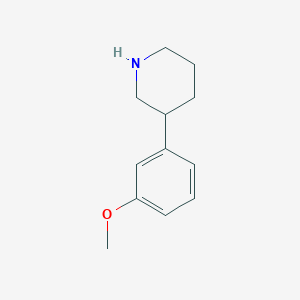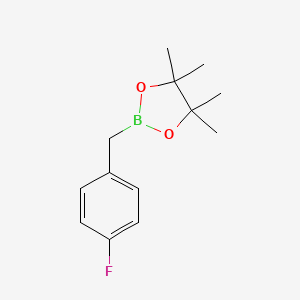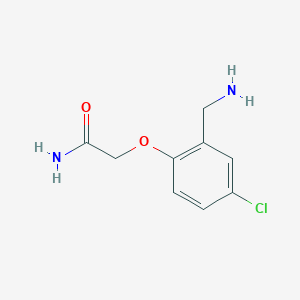
5-Chloro-2-(aminocarbonylmethyloxy)benzylamine
Overview
Description
Benzylamines are compounds containing a phenylmethanamine moiety, which consists of a phenyl group substituted by a methanamine . They are colorless water-soluble liquids and are common precursors in organic chemistry .
Synthesis Analysis
Benzylamines can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . They can also be produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis
The molecular structure of benzylamines consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .Chemical Reactions Analysis
Benzylamines can undergo various reactions. For instance, they can be alkylated with primary and secondary alcohols using a Mn (I) pincer catalyst . They can also undergo a Cu (I)-catalyzed C-N coupling of aliphatic halides with amines and amides .Physical And Chemical Properties Analysis
Benzylamines are colorless water-soluble liquids . They have a chemical formula of C7H9N .Scientific Research Applications
Pharmacological Significance
5-Chloro-2-(aminocarbonylmethyloxy)benzylamine and its derivatives have been extensively studied for their pharmacological properties. Benzylamine derivatives, including N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine, are investigated for their potential in inhibiting the uptake of catecholamines like norepinephrine and dopamine in rat brain homogenates (Kammerer, Amiri, & Cho, 1979). This inhibition suggests a significant role in modulating neurotransmitter activity, which could be relevant in the treatment of neurological disorders.
Involvement in Chemical Synthesis
The synthesis of benzylamines is an area of active research due to their relevance in pharmaceuticals. The development of novel methodologies for creating benzylamines, including the use of iron catalysis for the direct coupling of benzyl alcohols with amines, is a crucial research focus (Yan, Feringa, & Barta, 2016). These advances are critical for producing a variety of substituted secondary and tertiary benzylamines, which are integral in medicinal chemistry.
Biological Activity
Benzylamine analogs, including those with structures similar to 5-Chloro-2-(aminocarbonylmethyloxy)benzylamine, have been explored for their biological activities. For instance, a series of N-benzylamine substituted compounds were synthesized and evaluated for their antibacterial, antifungal, and herbicidal activity. Some of these compounds showed promising antimycobacterial activity against Mycobacterium tuberculosis (Janďourek et al., 2014). This highlights the potential of benzylamine derivatives in addressing various microbial and plant-related issues.
Interaction with Biological Receptors
Research indicates that certain benzylamine derivatives interact with biological receptors. For example, studies on human ileal mucosa have shown that certain derivatives can mediate responses through serotonin receptors (Burleigh & Borman, 1993). This suggests the possibility of leveraging such compounds in developing drugs targeting specific receptor pathways.
Safety And Hazards
properties
IUPAC Name |
2-[2-(aminomethyl)-4-chlorophenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3H,4-5,11H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBWWYMVFPAHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457963 | |
| Record name | 5-chloro-2-(aminocarbonylmethyloxy)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(aminocarbonylmethyloxy)benzylamine | |
CAS RN |
195517-93-2 | |
| Record name | 5-chloro-2-(aminocarbonylmethyloxy)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

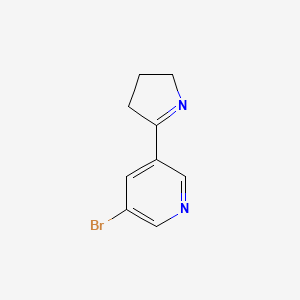
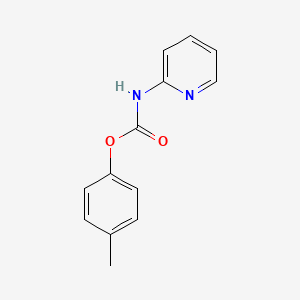
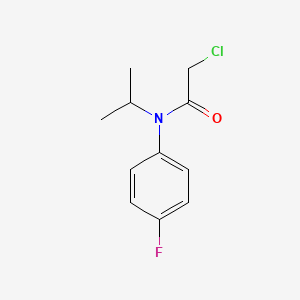
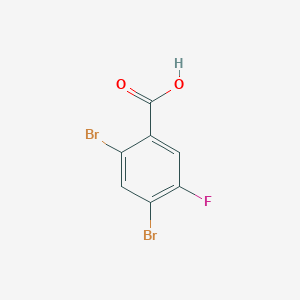
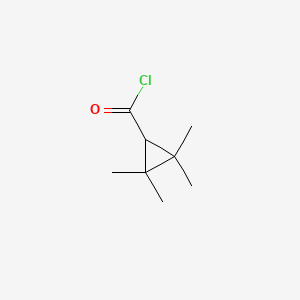
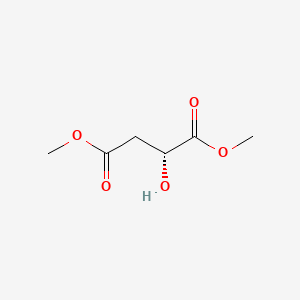
![2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B1313656.png)

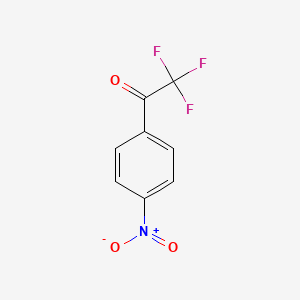
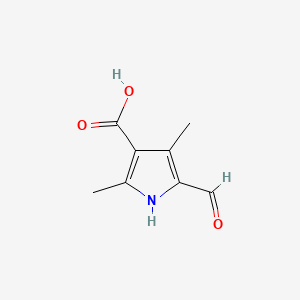
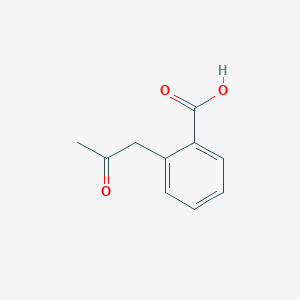
![5,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B1313661.png)
